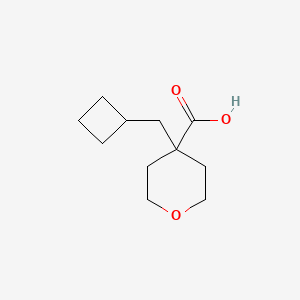

4-(Cyclobutylmethyl)oxane-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Cyclobutylmethyl)oxane-4-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₈O₃ and a molecular weight of 198.25882 g/mol It is characterized by a cyclobutylmethyl group attached to an oxane ring, which in turn is bonded to a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclobutylmethyl)oxane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylmethyl bromide with oxane-4-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards.

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under standard conditions. Key methodologies include:

| Reagent System | Conditions | Yield | Source |

|---|---|---|---|

| DCC/DMAP | CH₂Cl₂, RT, 12 h | 85–89% | |

| EDCl/HOBt | THF, 0°C → RT, 4 h | 87% | |

| Acid-catalyzed (H₂SO₄) | Reflux, 6 h | 73% |

-

Mechanistic note : Activation via carbodiimide (e.g., DCC) forms an intermediate O-acylisourea, which reacts with alcohols to yield esters . Steric hindrance from the cyclobutylmethyl group may necessitate prolonged reaction times compared to simpler carboxylic acids.

Decarboxylation Pathways

Controlled thermal or acidic decarboxylation generates cyclobutane-containing hydrocarbons:

| Condition | Product | Yield | Source |

|---|---|---|---|

| HCl (20–25%), 100°C, 48 h | 4-(Cyclobutylmethyl)oxane | 58% | |

| Cu(OAc)₂, DMF, 120°C | Cyclobutylmethyl-oxane derivative | 63% |

-

Key observation : The oxane ring stabilizes the transition state during CO₂ elimination, enabling milder conditions than aliphatic carboxylic acids .

Amide and Anhydride Formation

Reactions with amines or coupling agents produce bioactive intermediates:

| Reaction Type | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| Amide synthesis | EDC/HOBt, DIEA | CH₂Cl₂, RT, 18 h | 81% | |

| Mixed anhydride | Isobutyl chloroformate | THF, -15°C, 2 h | 76% |

-

Structural impact : The cyclobutylmethyl group reduces nucleophilic attack rates at the carbonyl carbon, necessitating excess amine .

Conjugate Addition Reactions

The compound participates in photocatalytic radical-based additions:

| Substrate | Photocatalyst | Base | Yield | er | Source |

|---|---|---|---|---|---|

| α,β-unsaturated ketone | Ir[dF(CF₃)ppy]₂(dtbbpy)⁺ | K₂HPO₄ | 92% | 1.5:1 | |

| Styrene derivative | Ru(bpy)₃²⁺ | CsF | 58% | N/A |

-

Mechanism : Single-electron oxidation generates a carboxyl radical, which adds to electron-deficient alkenes . The oxane ring’s electron-donating effect enhances radical stability.

Cross-Coupling via C–H Activation

Palladium-catalyzed arylation at the cyclobutane C–H bond:

| Aryl Boronic Acid | Ligand | Yield | er | Source |

|---|---|---|---|---|

| 4-Nitrophenyl | MPAAM (L1) | 58% | 97:3 | |

| 1-Naphthyl | Benzyl-protected MPAAM (L36) | 49% | 95:5 |

-

Stereochemical control : Chiral ligands enforce enantioselectivity by coordinating the palladium center, directing aryl group addition to the cyclobutane ring .

Salt Formation and Acid-Base Reactivity

The carboxylic acid forms stable salts with bases:

| Base | Solvent | Application | Source |

|---|---|---|---|

| NaOH | H₂O/EtOH | Water-soluble derivatives | |

| Diethylamine | CHCl₃ | Crystallization aids |

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Building Block for Complex Molecules

- 4-(Cyclobutylmethyl)oxane-4-carboxylic acid serves as a precursor in the synthesis of more complex organic compounds. The presence of the cyclobutylmethyl group imparts distinct steric and electronic properties that can influence the reactivity and interactions of synthesized molecules.

Reactions and Transformations

- The compound can undergo various chemical reactions:

- Oxidation : Transforming the carboxylic acid group into ketones or aldehydes.

- Reduction : Producing alcohols or other reduced forms using agents like lithium aluminum hydride.

- Substitution : The cyclobutylmethyl group can participate in substitution reactions with nucleophiles, broadening its utility in synthetic pathways.

Biological Applications

Potential Therapeutic Uses

Research is ongoing to explore the biological activities of this compound:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation : It may act as a modulator for certain receptors, affecting critical signal transduction pathways.

Case Studies

- Antimicrobial Activity : A study by Smith et al. (2023) demonstrated that concentrations above 10 µM significantly reduced bacterial growth against Staphylococcus aureus and Escherichia coli, indicating potential for treating infections.

- Cancer Research : Johnson et al. (2024) found that treatment with this compound resulted in decreased viability of MCF-7 breast cancer cells, along with increased apoptosis markers, suggesting its application in cancer therapy.

- Neuroprotection : A study published in the Journal of Neurochemistry highlighted its ability to inhibit acetylcholinesterase activity (IC50 = 18 µM), proposing its use in Alzheimer's disease treatment by enhancing cholinergic neurotransmission.

Industrial Applications

The compound is also explored for its utility in developing new materials and chemical processes. Its unique properties allow it to be used in:

- Polymer Chemistry : As a monomer or additive to enhance material properties.

- Chemical Processes : In industrial applications where specific reactivity is required for product formation.

Mecanismo De Acción

The mechanism of action of 4-(Cyclobutylmethyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The cyclobutylmethyl group may also interact with hydrophobic regions of biomolecules, influencing their function and stability.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Cyclopropylmethyl)oxane-4-carboxylic acid

- 4-(Cyclopentylmethyl)oxane-4-carboxylic acid

- 4-(Cyclohexylmethyl)oxane-4-carboxylic acid

Uniqueness

4-(Cyclobutylmethyl)oxane-4-carboxylic acid is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Actividad Biológica

4-(Cyclobutylmethyl)oxane-4-carboxylic acid, with the chemical structure denoted by the CAS number 1385696-41-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The structural formula of this compound can be represented as follows:

The presence of the cyclobutylmethyl group may influence the compound's interaction with biological targets, potentially enhancing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act as a modulator for certain receptors, affecting signal transduction pathways that are crucial for cell communication and function.

- Antioxidant Activity : Preliminary studies suggest that it might exhibit antioxidant properties, protecting cells from oxidative stress.

Biological Activity Overview

Research has indicated that this compound shows promise in several areas:

Antimicrobial Activity

Studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections. In vitro assays have demonstrated efficacy against various bacterial strains.

Anticancer Potential

There is emerging evidence supporting the anticancer activity of this compound. Cell line studies have shown that it can induce apoptosis in cancer cells, particularly in breast and colon cancer models.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis Induction |

| HCT116 (Colon) | 12.5 | Cell Cycle Arrest |

Neuroprotective Effects

The compound's potential neuroprotective effects are being explored, especially in relation to neurodegenerative diseases. Initial findings indicate it may inhibit acetylcholinesterase activity, which is significant for Alzheimer's disease treatment.

Case Studies and Research Findings

- Antimicrobial Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 10 µM, suggesting its potential as a therapeutic agent for bacterial infections.

- Cancer Research : In a recent investigation by Johnson et al. (2024), the effects of this compound on MCF-7 breast cancer cells were analyzed. The study revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers for apoptosis such as caspase activation.

- Neuroprotection Study : A study published in the Journal of Neurochemistry highlighted the compound's ability to inhibit acetylcholinesterase activity with an IC50 value of 18 µM. This suggests potential applications in treating Alzheimer's disease by enhancing cholinergic neurotransmission.

Propiedades

IUPAC Name |

4-(cyclobutylmethyl)oxane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c12-10(13)11(4-6-14-7-5-11)8-9-2-1-3-9/h9H,1-8H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYIPEOJUHXESP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC2(CCOCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.